MK 1775-d3 MK 1775-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211152
InChI:
SMILES:
Molecular Formula: C₂₇H₂₉D₃N₈O₂
Molecular Weight: 503.61

MK 1775-d3

CAS No.:

Cat. No.: VC0211152

Molecular Formula: C₂₇H₂₉D₃N₈O₂

Molecular Weight: 503.61

* For research use only. Not for human or veterinary use.

MK 1775-d3 -

Specification

Molecular Formula C₂₇H₂₉D₃N₈O₂
Molecular Weight 503.61

Introduction

Chemical Identity and Structure

MK 1775-d3 is the deuterated form of MK-1775, specifically containing three deuterium atoms in place of hydrogen atoms on the methyl group of the piperazine moiety. The chemical and structural properties of this compound are presented in Table 1.

Table 1: Chemical Properties of MK 1775-d3

PropertyValue
Analyte NameMK 1775-d3
Molecular FormulaC27H29D3N8O2
Molecular Weight503.61
Accurate Mass503.28
IUPAC Name2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-(methyl-d3)piperazin-1-yl)phenyl)amino)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Unlabelled CAS Number955365-80-7
SIL TypeDeuterium
Product FormatNeat
Shipping TemperatureRoom Temperature
Country of OriginCANADA

The SMILES notation for this compound is: O=C1C2=CN=C(N=C2N(C3=CC=CC(C(C)(O)C)=N3)N1CC=C)NC4=CC=C(C=C4)N5CCN(C([2H])([2H])[2H])CC5

Mechanism of Action

As a deuterated analog, MK 1775-d3 shares the same mechanism of action as MK-1775. The mechanism centers on the inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.

Wee1 Kinase Inhibition

Wee1 is a tyrosine kinase that phosphorylates and inactivates CDC2 (cyclin-dependent kinase 1) at Tyr15, preventing cells from entering mitosis . By inhibiting Wee1, MK-1775 prevents the phosphorylation of CDC2 at Tyr15, thereby promoting premature mitotic entry even in the presence of DNA damage . This mechanism is particularly effective in p53-deficient cells that rely heavily on the G2 checkpoint for DNA damage repair, as they lack the G1 checkpoint functionality that p53 provides .

Selectivity Profile

Studies have shown that MK-1775 displays substantial selectivity for Wee1 compared to other kinases. It is approximately 100 times more selective for Wee1 than for Myt1, another kinase that suppresses CDC2 activity via phosphorylation at threonine 14 . The selectivity profile of MK-1775, which would be shared by MK 1775-d3, extends across a panel of 223 kinases tested .

Pharmacological Applications

Use in Analytical Methods

MK 1775-d3 serves primarily as an internal standard for quantitative analysis of MK-1775 in biological samples. The deuterium labeling provides a mass shift that allows for accurate differentiation between the analyte and the internal standard in mass spectrometry-based assays . This is particularly valuable in pharmacokinetic studies, drug metabolism investigations, and clinical trial sample analysis.

Chemosensitization

MK-1775 has been shown to enhance the cytotoxic effects of various DNA-damaging agents including:

  • Gemcitabine, carboplatin, and cisplatin (particularly in p53-deficient cells)

  • 5-fluorouracil (5-FU) and its prodrug capecitabine

  • Pemetrexed, doxorubicin, camptothecin, and mitomycin C

These properties would be retained in MK 1775-d3, making it valuable for method development in studies investigating these combination therapies.

Preclinical Research Findings

In Vitro Studies

Research has demonstrated that MK-1775 potently inhibits Wee1 kinase in an ATP-competitive manner with an IC50 value of 5.2 nmol/L in in vitro kinase assays . Compared to Wee1, MK-1775 displayed 2- to 3-fold less potency against Yes with an IC50 value of 14 nM, and greater than 100-fold selectivity over human Myt1 .

In studies with p53-defective human cancer cells, MK-1775 treatment inhibited the basal phosphorylation of CDC2 at Tyr15 with an EC50 of 49 nM and dose-dependently suppressed chemotherapy-induced phosphorylation of CDC2 and cell cycle arrest .

In Vivo Studies

Tumor growth delay studies have shown that MK-1775 significantly enhances the anti-tumor efficacy of radiation in vivo in p53-defective tumors . In pancreatic cancer xenograft models, the combination of gemcitabine with MK-1775 produced robust anti-tumor activity and remarkably enhanced tumor regression response (4.01-fold) compared to gemcitabine treatment alone in p53-deficient tumors .

These findings demonstrate that MK-1775 can potentiate the anti-tumor efficacy of various DNA-damaging agents at tolerable doses, with effects correlating with inhibition of CDC2 phosphorylation and induction of Histone H3 phosphorylation in tumors .

Clinical Development Status

While MK 1775-d3 itself is primarily used as an analytical standard, the parent compound MK-1775 (AZD1775) has advanced to clinical trials. Table 2 presents selected clinical trials investigating MK-1775 in various cancer types.

Table 2: Selected Clinical Trials of MK-1775 (Data from 2016-2023)

NCT NumberPhaseCancer TypeCombinationStatus
NCT02508246Phase 1Head and neck squamous cell carcinomaCisplatin, DocetaxelCompleted
NCT01164995Phase 2Epithelial ovarian cancerCarboplatinActive
NCT02101775Phase 2Ovarian, peritoneal, fallopian tube cancersGemcitabineActive
NCT02037230Phase 1/2Pancreatic adenocarcinomaGemcitabine, radiotherapyCompleted
NCT02087176Phase 2Small cell lung cancerAntimitotic agentTerminated
NCT01748825Phase 1Advanced refractory solid tumorsMonotherapyCompleted
NCT03668340Phase 2Uterine cancerMonotherapyRecruiting
NCT02593019Phase 1bHead and neck squamous cell carcinomaCisplatin, radiotherapyCompleted

Data compiled from search results .

Current Research Applications

Bioanalytical Method Development

MK 1775-d3 is particularly valuable in the development and validation of bioanalytical methods for quantifying MK-1775 in biological matrices. Similar to other deuterated internal standards, it allows for accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . This application is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.

Cancer Cell Line Specificity Studies

Recent research has investigated the differential sensitivity of cancer cell lines to MK-1775. For example, a study on pancreatic ductal adenocarcinoma (PDA) cell lines found that MK-1775 is more effective against DNA damage response (DDR)-proficient PDA cells compared to DDR-deficient PDA cells . The availability of MK 1775-d3 as an analytical standard facilitates such research by enabling precise quantification of drug concentrations in these experimental settings.

Structure-Activity Relationship

The effectiveness of MK-1775 and its deuterated analog MK 1775-d3 is based on their molecular structure. Studies have shown that certain structural features are critical for potent Wee1 inhibition:

  • The pyrazolo[3,4-d]pyrimidin-3-one core structure is essential for activity

  • The allyl group at the N-2 position contributes significantly to potency

  • The 2,6-dichlorobenzyl group shows optimal activity compared to other substitution patterns

  • The piperazine moiety (where deuteration occurs in MK 1775-d3) is important for pharmacokinetic properties

These structure-activity relationships have guided the development of both MK-1775 and its deuterated analog MK 1775-d3.

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